![molecular formula C21H21NO6 B385430 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 637751-18-9](/img/structure/B385430.png)
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate
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Overview
Description
“3-(4-Methoxyphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.2433 .
Synthesis Analysis
“3-(4-Methoxyphenoxy)benzaldehyde” has been used as a building block in the synthesis of tetrahydroisoquinolinones . It was also used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .Molecular Structure Analysis
The IUPAC Standard InChI for “3-(4-Methoxyphenoxy)benzaldehyde” is InChI=1S/C14H12O3/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-10H,1H3 .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.596 (lit.) and a density of 1.089 g/mL at 25 °C (lit.) . It has a boiling point of 145 °C/0.4 mmHg (lit.) .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have investigated the potential of 3-(4-methoxyphenoxy)benzaldehyde as an anticancer agent. Its structural features may contribute to inhibiting tumor growth or metastasis .
Pesticide and Insecticide Research
- Pyrethroid Hydrolysis Studies : 3-(4-methoxyphenoxy)benzaldehyde serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) assays to determine the hydrolytic activity of pyrethroid insecticides .
Materials Science and Organic Synthesis
Safety and Hazards
properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-4-22(5-2)21(24)28-16-10-11-17-18(12-16)26-13-19(20(17)23)27-15-8-6-14(25-3)7-9-15/h6-13H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLKMDXBBWPJDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate |
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